MeOSuc-Ala-Ala-Pro-Met-AMC
Overview
Description
It is primarily used in biochemical assays to study the activity of elastases and chymotrypsin-like serine peptidases . The compound is characterized by its fluorogenic properties, making it a valuable tool in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Ala-Ala-Pro-Met-AMC involves the sequential coupling of amino acids to form the peptide chain, followed by the attachment of the methoxysuccinyl group and the 7-amido-4-methylcoumarin moiety. The process typically includes the following steps:
Coupling of Amino Acids: The amino acids alanine, proline, and methionine are sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Attachment of Methoxysuccinyl Group: The methoxysuccinyl group is introduced to the N-terminus of the peptide chain.
Attachment of 7-amido-4-methylcoumarin: The 7-amido-4-methylcoumarin moiety is attached to the C-terminus of the peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
MeOSuc-Ala-Ala-Pro-Met-AMC primarily undergoes hydrolysis reactions catalyzed by elastases and chymotrypsin-like serine peptidases. The hydrolysis of the peptide bond results in the release of 7-amido-4-methylcoumarin, which exhibits fluorescence .
Common Reagents and Conditions
Reagents: Elastases, chymotrypsin-like serine peptidases, buffer solutions.
Conditions: The reactions are typically carried out at physiological pH and temperature to mimic biological conditions.
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
MeOSuc-Ala-Ala-Pro-Met-AMC is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemistry: Used as a substrate to study the activity of elastases and chymotrypsin-like serine peptidases.
Medicine: Utilized in diagnostic assays to detect and quantify elastase activity in clinical samples.
Industry: Applied in the development of enzyme inhibitors and the screening of potential therapeutic compounds.
Mechanism of Action
MeOSuc-Ala-Ala-Pro-Met-AMC functions as a substrate for elastases and chymotrypsin-like serine peptidases. The mechanism involves the hydrolysis of the peptide bond, leading to the release of 7-amido-4-methylcoumarin. The fluorescence of the released 7-amido-4-methylcoumarin can be measured to determine the enzyme activity . The molecular targets include elastases and chymotrypsin-like serine peptidases, which play crucial roles in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
MeOSuc-Ala-Ala-Pro-Val-AMC: Another fluorogenic substrate used to study elastase activity.
MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide: A substrate used to measure neutrophil elastase activity.
Uniqueness
MeOSuc-Ala-Ala-Pro-Met-AMC is unique due to its specific peptide sequence and the presence of the methionine residue, which may confer distinct substrate specificity and reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42)/t18-,19-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSZEFHNKLYHK-ZZTDLJEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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